Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate
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Overview
Description
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate is an organic compound that features a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity and function .
Mode of Action
It’s known that the compound can participate in various chemical reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The trifluoromethyl group in the compound is known to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
Compounds with similar structures have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate . For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoate: Contains a propanoate ester, offering different chemical properties.
Uniqueness
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate is unique due to its combination of a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoate ester. This combination imparts specific chemical properties that are valuable in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-21-14(20)10-4-2-3-5-13(10)22-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBNZXYEVMXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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